

Application Note: Quantification of Dronabinol in Sesame Oil using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronabinol, the synthetic form of delta-9-tetrahydrocannabinol (Δ9-THC), is the primary psychoactive component of cannabis and is used therapeutically to treat chemotherapy-induced nausea and vomiting, and anorexia associated with weight loss in patients with AIDS. [1] It is often formulated in sesame oil.[2] Accurate and reliable quantification of **Dronabinol** in such oil-based formulations is crucial for quality control, ensuring proper dosage and product safety. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and cost-effective analytical technique for this purpose.[1] This document provides a detailed protocol and application note for the quantification of **Dronabinol** in a sesame oil matrix.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Dronabinol** from the sesame oil matrix and other potential cannabinoids. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[3][4] Quantification is performed by detecting the UV absorbance of **Dronabinol** at a specific wavelength, commonly 220 nm or 214 nm, where it exhibits significant absorbance.[3][4]



Experimental Protocols Sample Preparation

A simple and effective solvent extraction method is employed to isolate **Dronabinol** from the sesame oil matrix.

Materials:

- Dronabinol in sesame oil sample
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Centrifuge tubes (e.g., 2 mL or 15 mL)
- Vortex mixer
- Sonicator
- Centrifuge
- Syringe filters (0.2 or 0.45 μm, PTFE or other suitable material)
- HPLC vials

Procedure:

- Accurately weigh a portion of the **Dronabinol** in sesame oil sample into a centrifuge tube.
- Add a precise volume of a suitable solvent mixture. A common approach involves a two-step dilution. For instance, first dissolve 10 μ L of the oil sample in 400 μ L of isopropanol, followed by the addition of 400 μ L of methanol.[5]
- Vortex mix the sample for at least 30 seconds to ensure thorough mixing.[3][5]
- Sonicate the mixture for approximately 20 minutes to facilitate the extraction of **Dronabinol** into the solvent phase.[3]



- Centrifuge the sample at a high speed (e.g., 6000 rpm) for 15 minutes to separate the precipitated oil components.[3]
- Carefully transfer the supernatant (the organic layer containing **Dronabinol**) to a clean tube.
- For some methods, a second centrifugation step after cooling the sample (e.g., -20°C for 2 hours) can improve the removal of oil components.[3]
- Filter the final extract through a 0.2 μm or 0.45 μm syringe filter into an HPLC vial for analysis.[3][6]

HPLC-UV System and Conditions

The following table summarizes typical chromatographic conditions for the analysis of **Dronabinol**.

Parameter	Condition 1	Condition 2	
HPLC System	Agilent 1260 Infinity Series® or equivalent	Shimadzu Prominence-i or equivalent	
Column	ACE® RP C18 (250 mm × 4.6 mm; 5 μm particle size)[3]	SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm)[4][7][8]	
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 2.5) (70:30 v/v)[3]	Acetonitrile : Water (75:25 v/v) [4][7][8]	
Flow Rate	2.0 mL/min[3]	1.5 mL/min[4][7][8]	
Column Temperature	40°C[3]	25°C[4]	
Injection Volume	20 μL[3]	10 μL[4]	
UV Detection	220 nm[3]	214 nm[4][7][8]	
Run Time	Approximately 15 minutes (retention time for Δ9-THC ~12.7 min)[3]	Approximately 10-20 minutes[4]	

Method Validation Data



The performance of the HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] The following tables summarize typical validation parameters.

Linearity, Limit of Detection (LOD), and Limit of

Quantification (LOQ)

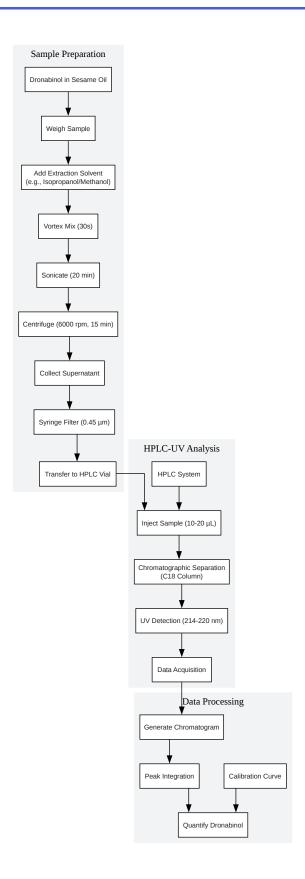
Analyte	Linearity Range (µg/mL)	R²	LOD (μg/mL)	LOQ (μg/mL)	Reference
Δ9-ΤΗС	0.039 - 5.000	> 0.99	0.019	0.039	[3]
Cannabinoids	0.9 – 3.66	> 0.99	0.9 - 3.66	2.78 - 11.09	[9]

Accuracy and Precision

Analyte	Concentrati on Level	Recovery (%)	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Reference
Cannabinoids	N/A	94 - 115 (resins)	2.34 - 4.82	1.16 - 3.15	[9]
Cannabinoids	N/A	80 - 103 (extract)	[9]		

Visualizations Experimental Workflow



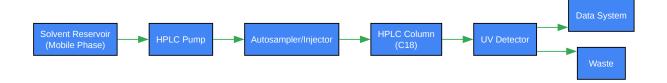


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Caption: Experimental workflow for **Dronabinol** quantification.



HPLC-UV System Components



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Caption: Key components of the HPLC-UV system.

Conclusion

The described HPLC-UV method provides a reliable and accessible approach for the routine quality control of **Dronabinol** in sesame oil formulations. The sample preparation is straightforward, and the chromatographic conditions are robust, allowing for accurate and precise quantification. This method is well-suited for implementation in research, drug development, and manufacturing environments.

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